cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

Integrin Binding Stereoselectivity αvβ3 Antagonism

Researchers studying integrin stereochemistry require a defined low-affinity control. Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a racemic RGD cyclic pentapeptide engineered for this exact purpose. • Low-Affinity Control: Defines non-specific binding windows in αvβ3/αvβ5 assays versus potent c(RGDfV). • Chiral Discrimination Probe: Quantifies stereochemical tolerance of integrin binding pockets. • Process Reference: Monitors inactive diastereomer removal during c(RGDfV) chiral resolution. Custom synthesis ensures batch-to-batch consistency for rigorous, reproducible studies.

Molecular Formula C26H38N8O7
Molecular Weight 574.6 g/mol
Cat. No. B15129986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]
Molecular FormulaC26H38N8O7
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)
InChIKeyYYQUWEHEBOMRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] – A Racemic Cyclic RGD Pentapeptide for Integrin-Targeted Research


cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a synthetic cyclic pentapeptide composed of all racemic (DL) amino acid residues and belongs to the class of Arg-Gly-Asp (RGD)-containing integrin ligands [1]. It shares the same primary sequence as the well-characterized αvβ3/αvβ5 integrin inhibitor cyclo(Arg-Gly-Asp-D-Phe-Val), also known as c(RGDfV) [2], but differs fundamentally in its configurational composition. In the field of integrin research, RGD-based cyclic peptides are used to study cell adhesion, migration, and angiogenesis, and their biological activity is exquisitely sensitive to backbone and side-chain stereochemistry [1].

Why cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] Cannot Be Simply Interchanged with Single Stereoisomer RGD Peptides


The biological activity of cyclic RGD pentapeptides is profoundly stereochemistry-dependent. Studies that systematically varied the configuration of individual residues within the cyclo(-Arg-Gly-Asp-Phe-Val-) scaffold demonstrated that a single D/L inversion can change the inhibitor from a highly potent and selective αvβ3 antagonist (IC₅₀ in the nanomolar range) to a nearly inactive compound [1]. The racemic mixture provided by cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is therefore not a direct functional equivalent of the optimized single stereoisomer c(RGDfV). Its procurement must be driven by a deliberate experimental rationale—such as the need for a low-affinity control, exploration of chirality-integrin interactions, or the testing of stereochemical discrimination in biological systems—rather than a straightforward replacement for standard active RGD ligands.

Quantitative Differentiation of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] from c(RGDfV): An Evidence-Based Selection Guide


Stereochemical Configuration vs. αvβ3 Integrin Inhibition: A Direct Comparison of Diastereomers

The single stereoisomer cyclo(-Arg-Gly-Asp-D-Phe-Val) [c(RGDfV)] is a highly potent αvβ3 inhibitor, while the inversion of even one chiral center drastically reduces affinity. The complete racemic mixture of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is expected to contain a large proportion of diastereomers with similarly diminished activity. Based on the data from Wermuth et al. (1997), the all-L peptide cyclo(-Arg-Gly-Asp-Phe-Val) and the peptide containing a D-Arg residue were reported as 'poorly active' relative to the parent D-Phe compound [1]. This provides a clear structural basis for differentiating the racemic mixture from the optimized single stereoisomer.

Integrin Binding Stereoselectivity αvβ3 Antagonism

Cell Adhesion Inhibition: Cyclic RGD Scaffolds with D-Amino Acids vs. Linear RGD Peptides

The cyclic constraint of the Arg-Gly-Asp-Phe-Val scaffold, combined with a D-amino acid at the Phe or Val position, was shown to enhance inhibition of cell adhesion to vitronectin and laminin fragment P1 by 20- to over 100-fold compared to a linear variant or the standard GRGDSP peptide [1]. The racemic mixture cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] contains diastereomers that lack this D-amino acid substitution, and thus the overall activity of the mixture on cell adhesion is expected to be significantly lower than that of the pure D-Phe or D-Val containing cyclopeptide.

Cell Adhesion Vitronectin Laminin Conformational Constraint

Integrin Selectivity Profile: αvβ3 vs. αIIbβ3 Discrimination by Stereoisomeric Peptides

The single stereoisomer c(RGDfV) exhibits high selectivity for αvβ3 over the platelet integrin αIIbβ3, a property that is clinically relevant to avoid bleeding complications [1]. The 1997 stereoisomerism study by Wermuth et al. found that inversion of chirality could alter this selectivity; for example, the retro-inverso analog of the poorly active cyclo(-d-Arg-Gly-Asp-Phe-Val-) became highly active and selective for αvβ3 [1]. The complex diastereomeric mixture in cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] thus presents a possibility of a different selectivity fingerprint, which may be a point of interest for selectivity studies.

Integrin Selectivity αIIbβ3 Platelet Receptor Therapeutic Window

Defined Application Scenarios for cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] Based on Stereochemical Differentiation


Low-Affinity Control Ligand for Integrin αvβ3 Competitive Binding Assays

In competitive ELISA or solid-phase binding assays, the racemic mixture cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can serve as a weakly active or inactive control to define the signal window for potent inhibitors such as c(RGDfV). Because many diastereomers in the mixture are expected to have minimal integrin affinity [1], it provides a baseline for non-specific binding without the use of scrambled-sequence peptides.

Structure-Activity Relationship (SAR) Studies on Chiral Recognition by Integrins

The compound allows systematic investigation of how integrin receptors discriminate between pure enantiomers and racemic ligands. By comparing the activity of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] with that of the pure D-Phe analog, researchers can quantify the stereochemical tolerance of αvβ3, αvβ5, or αIIbβ3 binding pockets [1].

Calibration Standard for Chiral Purity Optimization in Cyclic Peptide Synthesis

During the process development of active c(RGDfV) or its derivatives, the racemic cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] provides a reference mixture for assessing the efficiency of chiral resolution steps. Its retention of the core RGD sequence while exhibiting reduced bioactivity makes it an ideal marker for monitoring the removal of inactive diastereomers [1].

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